molecular formula C18H19F3N2O B6636540 3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide

3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide

Cat. No. B6636540
M. Wt: 336.4 g/mol
InChI Key: LBAXGQZDCKHMBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide is a chemical compound that has gained significant attention in the scientific community. It is a potent inhibitor of certain enzymes and has been used in various research studies. The purpose of

Mechanism of Action

The mechanism of action of 3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide involves the inhibition of HDACs and sirtuins. HDACs are responsible for the deacetylation of histones, which leads to the repression of gene expression. Inhibition of HDACs by 3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide leads to the acetylation of histones, which results in the activation of gene expression. Sirtuins, on the other hand, are involved in the regulation of metabolism and aging. Inhibition of sirtuins by 3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide leads to the activation of certain metabolic pathways and the extension of lifespan.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide are dependent on the specific enzymes that it inhibits. Inhibition of HDACs by this compound has been linked to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Inhibition of sirtuins has been linked to the activation of certain metabolic pathways, such as fatty acid oxidation and glucose metabolism, and the extension of lifespan in model organisms.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide in lab experiments is its potency as an inhibitor of certain enzymes. This allows for the study of the specific effects of HDAC and sirtuin inhibition on various biological processes. One limitation of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.

Future Directions

There are several future directions for the study of 3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide. One potential direction is the development of more potent and selective inhibitors of HDACs and sirtuins. Another direction is the investigation of the effects of this compound on other biological processes, such as inflammation and immune function. Additionally, the potential use of this compound as a therapeutic agent for the treatment of various diseases, such as cancer and metabolic disorders, warrants further investigation.

Synthesis Methods

The synthesis of 3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide involves the reaction of benzylamine with 2-(trifluoromethyl)benzaldehyde to form the intermediate product, 3-[benzyl(methyl)amino]-N-(2-trifluoromethyl)benzamide. This intermediate product is then reacted with propionyl chloride to form the final product, 3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide.

Scientific Research Applications

3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide has been extensively used in scientific research studies. It has been found to be a potent inhibitor of certain enzymes, such as histone deacetylases (HDACs) and sirtuins. HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition has been linked to the treatment of various diseases, including cancer. Sirtuins, on the other hand, are enzymes that are involved in the regulation of aging and metabolism.

properties

IUPAC Name

3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O/c1-23(13-14-7-3-2-4-8-14)12-11-17(24)22-16-10-6-5-9-15(16)18(19,20)21/h2-10H,11-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAXGQZDCKHMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)NC1=CC=CC=C1C(F)(F)F)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide

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